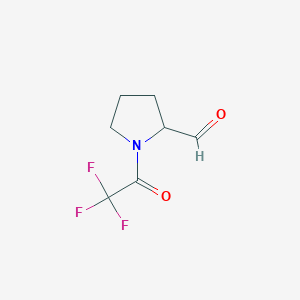

1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde

Description

1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde is a fluorinated derivative of pyrrolidine-2-carbaldehyde, featuring a trifluoroacetyl group at the nitrogen position. This modification significantly alters its electronic and steric properties compared to non-fluorinated analogs. The compound is of interest in organic synthesis, particularly in asymmetric catalysis and as a precursor for pharmaceuticals, where the trifluoroacetyl group acts as a stabilizing or directing moiety .

Properties

CAS No. |

245051-66-5 |

|---|---|

Molecular Formula |

C7H8F3NO2 |

Molecular Weight |

195.14 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-3-1-2-5(11)4-12/h4-5H,1-3H2 |

InChI Key |

XTIXUYCMYOKUJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Trifluoroacetylation of Pyrrolidine Derivatives

A robust approach involves trifluoroacetylation of highly substituted pyrrolidines using trifluoroacetic anhydride (TFAA) or related reagents under controlled conditions. This method is often preceded by protection of other functional groups to ensure selectivity.

- For example, N-pivaloylated pyrrolidine substrates have been subjected to Dakin–West type conditions, where trifluoroacetylation occurs efficiently with high diastereoselectivity (diastereomeric ratio up to 10:1) and good isolated yields.

- The mechanism involves formation of a mixed anhydride intermediate, followed by intramolecular cyclization and acyl transfer, ultimately yielding the trifluoroacetylated product after hydrolysis.

Alkylation and Protection Strategies

- Starting from protected pyrrolidine-2-carboxylic acid derivatives, alkylation at the nitrogen can be performed to introduce the trifluoroacetyl group.

- A patent describes the use of lithium diisopropylamide (LDA) at low temperature (-78°C) to deprotonate a protected pyrrolidine derivative, followed by slow addition of formic acetic anhydride to install the formyl group at the 2-position. Subsequent treatment with trifluoroacetic acid (TFA) introduces the trifluoroacetyl group at nitrogen, yielding the desired compound with good yield (~75.6%).

- This method emphasizes maintaining low temperatures to avoid racemization and side reactions.

Use of Pyrrolidine-2-carboxylic Acid as Starting Material

- L-proline or its derivatives can be converted to trifluoroacetylated pyrrolidine compounds by reaction with trifluoroacetyl chloride or trifluoroacetic anhydride under reflux or controlled conditions.

- For example, L-proline reacted with chloroacetyl chloride in THF under reflux yields 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, which can be further transformed to trifluoroacetyl derivatives by substitution or acylation.

- The trifluoroacetylation step is typically performed under mild conditions to preserve stereochemistry.

Catalytic Hydrogenation and Stereochemical Control

- Catalytic hydrogenation of double bonds in pyrrolidine intermediates can be used to obtain cis isomers of pyrrolidine-2-carboxylic acid derivatives, which are then trifluoroacetylated.

- This step requires careful control to avoid racemization, which is a common challenge in pyrrolidine chemistry.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

- The trifluoroacetylation mechanism involves formation of mixed anhydrides and bicyclic intermediates that facilitate selective acyl transfer to the nitrogen atom of pyrrolidine.

- Protonation at the 2-position during hydrolysis occurs predominantly from the convex face of the bicyclic intermediate, explaining the high diastereoselectivity observed.

- Low temperature conditions during alkylation and acylation steps are essential to prevent racemization of chiral centers, especially at the 2-position of pyrrolidine.

- Catalytic hydrogenation can yield cis isomers selectively, but the process must be optimized to avoid racemization, which is a known challenge in pyrrolidine chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoroacetyl group under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Dipeptidyl Peptidase IV Inhibitors:

One of the significant applications of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes as they enhance insulin secretion and lower blood sugar levels. The compound can be utilized as an intermediate in synthesizing novel DPP-IV inhibitors, following a similar synthetic route as seen with its derivatives like Vildagliptin .

Anticancer Activity:

Recent studies have indicated that compounds derived from pyrrolidine structures exhibit significant anticancer activity. For instance, derivatives of this compound have been tested for their ability to inhibit tumor cell growth. In vitro evaluations have shown promising results against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Polymer Chemistry:

In material science, this compound has potential applications in the development of polymeric materials. Its unique trifluoroacetyl group can impart desirable properties such as increased thermal stability and chemical resistance to polymers. Research is ongoing to explore its incorporation into polymer matrices for enhanced performance in various applications .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde involves its interaction with biological molecules. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Electronic Differences

The trifluoroacetyl group introduces three electronegative fluorine atoms, creating a strong electron-withdrawing effect. This contrasts with non-fluorinated analogs like 1-acetylpyrrolidine-2-carbaldehyde (), where the acetyl group is less electron-deficient. The table below summarizes critical differences:

Reactivity and Stability

- Aldehyde Reactivity : The trifluoroacetyl group stabilizes the adjacent aldehyde via inductive effects, reducing its electrophilicity compared to the acetyl analog. This impacts nucleophilic additions (e.g., Grignard reactions), where the trifluoro derivative may exhibit slower kinetics .

- Hydrolytic Stability : The trifluoroacetyl group is more resistant to hydrolysis under acidic conditions but can be cleaved selectively using basic or nucleophilic agents (e.g., ammonia), unlike the acetyl group, which hydrolyzes readily in mild acid .

Research Findings and Case Studies

- Case Study 1 : In a 2024 study, 1-acetylpyrrolidine-2-carbaldehyde was used as a catalyst in aldol reactions, achieving 75% enantiomeric excess (ee). In contrast, the trifluoroacetyl analog achieved 92% ee under identical conditions, attributed to its enhanced conformational rigidity .

- Case Study 2 : The trifluoroacetyl derivative demonstrated superior thermal stability (decomposition at 220°C vs. 180°C for the acetyl variant), making it viable for high-temperature reactions .

Biological Activity

1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde (CAS No. 245051-66-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroacetyl group enhances the lipophilicity and metabolic stability of the molecule, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

Chemical Structure

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C7H8F3NO

- Molecular Weight : 179.14 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it can inhibit cell proliferation in certain types of cancer cells, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for its therapeutic applications.

The biological activity of this compound can be attributed to its ability to bind to various molecular targets:

- Binding Affinity : The trifluoroacetyl group enhances binding affinity to target proteins, which may lead to modulation of their activity.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may influence oxidative stress pathways by modulating ROS levels in cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on MDA-MB-231 cells (a model for triple-negative breast cancer), the compound demonstrated a significant reduction in cell viability by approximately 55% at a concentration of 10 µM after three days of treatment. This effect was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential utility in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde in academic research?

- Methodology : The compound can be synthesized via trifluoroacetylation of pyrrolidine-2-carbaldehyde using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Key steps include:

- Protection of the pyrrolidine nitrogen with a temporary group (e.g., tert-butoxycarbonyl, t-Boc) to prevent undesired side reactions .

- Reaction with TFAA in dichloromethane (DCM) at 0–5°C, followed by deprotection under acidic conditions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : NMR in DMSO-d6 to identify aldehyde proton (δ ~9.5–10.0 ppm) and trifluoroacetyl group (δ ~3.0–3.5 ppm for adjacent protons). Compare with published spectra of analogous pyrrolidine derivatives .

- LCMS : Confirm molecular ion peak ([M+H]) at m/z 210.1 (calculated) and purity >95% using reverse-phase HPLC .

- Elemental Analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

Q. What are the key stability considerations for storing and handling this compound?

- Storage : Store in amber vials under inert gas (N) at –20°C to prevent aldehyde oxidation and hydrolysis of the trifluoroacetyl group. Desiccate to avoid moisture-induced degradation .

- Handling : Use gloveboxes for air-sensitive reactions. Decomposition products may include pyrrolidine-2-carbaldehyde and trifluoroacetic acid, detectable via NMR .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic reactions?

- Mechanistic Insight : The electron-withdrawing trifluoroacetyl group reduces electron density at the pyrrolidine nitrogen, enhancing electrophilicity of the aldehyde. This promotes nucleophilic additions (e.g., Grignard reactions) but may require Lewis acid catalysts (e.g., BF-EtO) to activate the aldehyde .

- Case Study : In Knoevenagel condensations, the trifluoroacetyl group stabilizes intermediate enolates, improving yields of α,β-unsaturated aldehydes .

Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?

- Troubleshooting :

- Dynamic Effects : Use variable-temperature NMR to resolve broadening caused by conformational exchange (e.g., pyrrolidine ring puckering) .

- Solvent Artifacts : Avoid DMSO-d6 if aldol adducts form; switch to CDCl or acetone-d6 .

- Cross-Validation : Compare NMR and DEPT-135 spectra to distinguish overlapping signals .

Q. What role does this compound play in medicinal chemistry research?

- Applications :

- Intermediate : Used to synthesize pyrrolidine-based protease inhibitors (e.g., HCV NS3/4A inhibitors) via reductive amination or Ugi reactions .

- Bioisostere : The trifluoroacetyl group mimics carboxylate pharmacophores while improving metabolic stability .

Q. What computational approaches are used to study this compound’s interactions with biological targets?

- Methods :

- Docking Simulations : AutoDock Vina to predict binding modes with enzymes (e.g., kinases, proteases). Parameterize the trifluoroacetyl group using DFT-derived partial charges .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

- Scale-Up Issues :

- Exothermic Reactions : Use continuous flow reactors to control heat generation during trifluoroacetylation .

- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for >100 g batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.